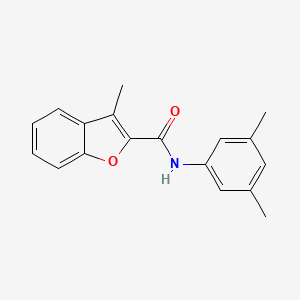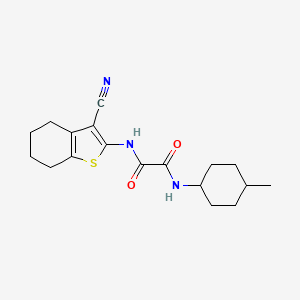
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide
描述
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” is a synthetic organic compound that belongs to the class of benzothiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and cyclohexylamine. The reaction conditions may involve:
Step 1: Formation of the benzothiophene core through cyclization reactions.
Step 2: Introduction of the cyano group via nucleophilic substitution.
Step 3: Coupling with cyclohexylamine under amide bond formation conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-scale synthesis: using optimized reaction conditions to ensure high yield and purity.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzothiophene ring.
Reduction Products: Amino derivatives from the reduction of the cyano group.
Substitution Products: Substituted benzothiophene derivatives.
科学研究应用
Chemistry
Synthesis of novel derivatives: for studying structure-activity relationships.
Development of new synthetic methodologies: using this compound as a model substrate.
Biology
Investigation of biological activities: such as antimicrobial, anticancer, or anti-inflammatory properties.
Use as a probe: in biochemical assays to study enzyme interactions.
Medicine
Potential therapeutic applications: in treating diseases due to its biological activities.
Development of drug candidates: based on its structure.
Industry
Use in material science: for developing new materials with specific properties.
Application in agrochemicals: for developing new pesticides or herbicides.
作用机制
The mechanism of action of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(4-methylcyclohexyl)ethanediamide” involves its interaction with molecular targets such as enzymes or receptors. The cyano group and benzothiophene core play crucial roles in binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Benzothiophene derivatives: Compounds with similar core structures but different substituents.
Cyclohexylamine derivatives: Compounds with similar amine groups but different core structures.
Uniqueness
Structural uniqueness: The combination of the benzothiophene core with the cyano and cyclohexylamine groups.
Biological activity: Unique biological activities due to the specific arrangement of functional groups.
属性
IUPAC Name |
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-8-12(9-7-11)20-16(22)17(23)21-18-14(10-19)13-4-2-3-5-15(13)24-18/h11-12H,2-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLIFEANBSATHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4389624.png)
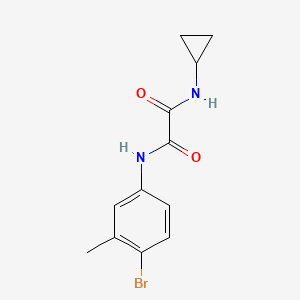
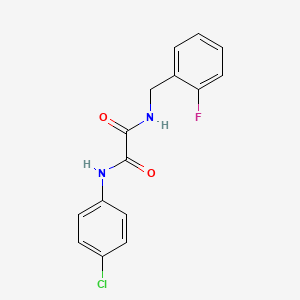
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B4389654.png)
![2-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389657.png)
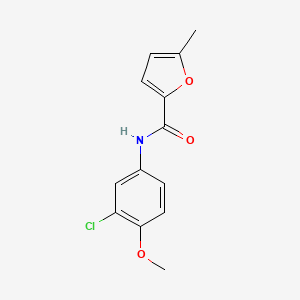
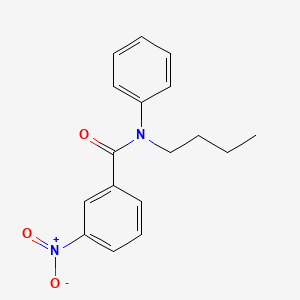
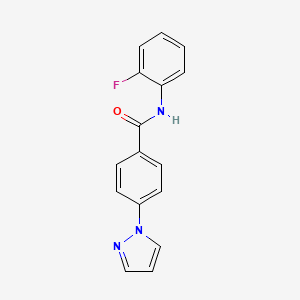
![4-bromo-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4389682.png)
![N'-(4-bromo-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4389686.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4389689.png)
![2-fluoro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4389695.png)
